molecular formula C19H25ClN6O B2394163 4-chloro-1-ethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide CAS No. 2034346-61-5

4-chloro-1-ethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2394163
CAS RN: 2034346-61-5
M. Wt: 388.9
InChI Key: RADJVJHDZCBBAZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with the formula C19H25ClN6O. It contains several functional groups, including a pyrazole, a carboxamide, a quinazoline, and a piperidine ring .


Molecular Structure Analysis

The molecular structure can be analyzed based on the functional groups present. The presence of multiple nitrogen-containing rings suggests potential for interesting chemical behavior and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the chloro group might increase the compound’s reactivity, and the presence of the ethyl group might affect its solubility .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for harm. Without specific information, it’s hard to detail the exact safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-chloro-1-ethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O/c1-2-26-11-15(20)17(24-26)19(27)23-13-7-9-25(10-8-13)18-14-5-3-4-6-16(14)21-12-22-18/h11-13H,2-10H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJVJHDZCBBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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